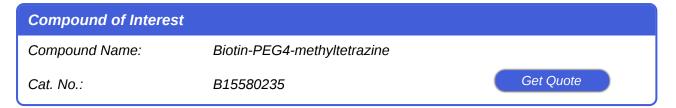




Application Notes and Protocols for Protein Biotinylation Using Biotin-PEG4-methyltetrazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics.[1] This reagent ingeniously combines three key functional components: a high-affinity biotin tag, a hydrophilic polyethylene glycol (PEG) spacer, and a highly reactive methyltetrazine moiety.[1] This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.[1] The underlying mechanism is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that occurs between the methyltetrazine group and a trans-cyclooctene (TCO) group.[1][2] This reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a cytotoxic catalyst like copper.[2][3][4]

The biotin group serves as a robust handle for the detection, purification, and immobilization of labeled biomolecules due to its remarkably strong and specific interaction with avidin and streptavidin.[1] The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, while also minimizing steric hindrance.[1][5][6]

These application notes provide a comprehensive guide to utilizing **Biotin-PEG4-methyltetrazine** for protein biotinylation, including detailed experimental protocols, quantitative data, and workflow visualizations.



Quantitative Data Summary

The efficiency of the **Biotin-PEG4-methyltetrazine** reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.[1]

Parameter	Value	Reference(s)
Chemical Formula	C27H39N7O6S	[1]
Molecular Weight	589.71 g/mol	[1]
Purity	>95% (HPLC)	[1]
Solubility	DMSO, DMF	[1]
Storage Temperature	-20°C (desiccated)	[1]
Reaction Kinetics (k)	> 800 M ⁻¹ s ⁻¹	[1][3]
Optimal pH Range	6.0 - 9.0	[1][7]
Recommended Molar Excess	1.5 to 5-fold	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments using **Biotin-PEG4-methyltetrazine**.

Protocol 1: General Protein Biotinylation of a TCO-Functionalized Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.[1][5]

Materials:

- TCO-functionalized protein
- Biotin-PEG4-methyltetrazine
- Anhydrous DMSO or DMF[1]



- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
- Desalting spin column or dialysis cassette for purification[1]

Procedure:

- Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]
- Reagent Preparation: Allow the vial of **Biotin-PEG4-methyltetrazine** to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. [1][7]
- Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-methyltetrazine stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[7]
- Purification: Remove the excess, unreacted Biotin-PEG4-methyltetrazine using a desalting spin column or by dialysis against the desired storage buffer.[1]
- Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]

Protocol 2: Labeling of Cell Surface Glycans on Live Cells

This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[1]

Materials:

• Cells metabolically labeled with a TCO-containing sugar (e.g., Ac4ManNAc-TCO)



Biotin-PEG4-methyltetrazine

- Anhydrous DMSO
- · Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

- Metabolic Labeling: Incubate the cells with a TCO-modified sugar (e.g., 25-50 μM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
- Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
- Biotinylation: Prepare a fresh solution of Biotin-PEG4-methyltetrazine in PBS (e.g., 50-100 μM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.[1]
 Performing this step at 4°C can reduce the internalization of the label.[1]
- Final Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-methyltetrazine.[1]
- Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[1]

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[7][8]

Materials:

- Biotinylated protein sample
- HABA/Avidin solution (commercially available kits)
- Biotin standards



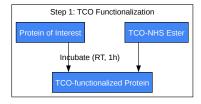
Spectrophotometer

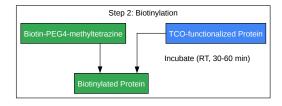
Procedure:

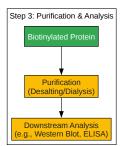
- Follow the instructions provided with the commercial HABA assay kit.
- In brief, the assay involves measuring the absorbance at 500 nm of the HABA/avidin complex.
- Upon addition of the biotinylated protein sample, the biotin displaces the HABA from the avidin, causing a decrease in absorbance.
- The change in absorbance is proportional to the amount of biotin in the sample.
- A standard curve using known concentrations of free biotin is used to determine the moles of biotin per mole of protein.[8]

Visualizations

The following diagrams illustrate key experimental workflows and the underlying chemical reaction.



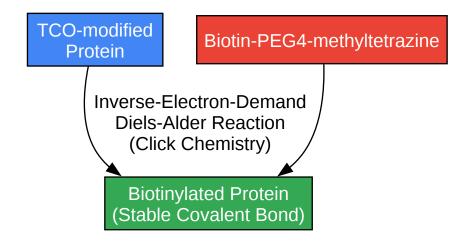






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Caption: Experimental workflow for protein biotinylation.



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Caption: Bioorthogonal reaction of Biotin-PEG4-Methyltetrazine.

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